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Gallium Nitride (GaN) has emerged as a critical semiconductor material for high-power and

high-frequency applications, offering superior performance over traditional silicon-based

devices. However, the reliability of GaN devices is intrinsically linked to the presence of crystal

defects. These imperfections, introduced during the epitaxial growth process, can significantly

impact device performance and operational lifetime. This guide provides an objective

comparison of the effects of different crystal defects on GaN device reliability, supported by

experimental data and detailed methodologies.

The Impact of Crystal Defects on GaN Device
Performance
Crystal defects in GaN can be broadly categorized into point defects, line defects (threading

dislocations), and planar defects (stacking faults). Each type of defect influences the electrical

and optical properties of the material in distinct ways, ultimately affecting the reliability of the

final device.

Table 1: Quantitative Impact of Crystal Defects on GaN Device Reliability
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Defect Type Parameter
Defect
Density/Conce
ntration

Impact on
Device
Reliability

Source

Threading

Dislocations

(TDs)

Leakage Current 1 x 10¹⁰ cm⁻²

Pronounced

degradation in

maximum drain

current and gate-

lag.[1]

[1]

1 x 10⁸ cm⁻²

Slight

degradation in

gate leakage.[1]

[1]

1 x 10⁷ cm⁻²
No significant

degradation.[1]
[1]

1 x 10⁶ cm⁻²

Higher leakage

current in GaN-

on-GaN p-n

diodes.

1 x 10⁴ cm⁻²

Lower leakage

current in GaN-

on-GaN p-n

diodes.

Breakdown

Voltage
High Density

Can induce high

leakage currents

and low

breakdown

voltages.[1]

[1]

Low Density

High-voltage

characteristics

are obtained with

reduced

dislocation

density.[2]

[2]
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Point Defects
Dynamic ON-

Resistance (Ron)

High

Concentration

Can cause an

increase in

dynamic Ron.[3]

[4][5][6]

[3][4][5][6]

Device Efficiency
2–3 x 10⁹ cm⁻²

(in QWs)

Can play a key

role in limiting

InGaN QW

efficiency, even

at densities lower

than TDs.

Carrier Lifetime
High

Concentration

Can act as non-

radiative

recombination

centers, reducing

carrier lifetime.

Stacking Faults
Device

Performance
High Density

Can degrade

device

performance.[7]

[7]

Comparative Analysis of GaN and Silicon Carbide
(SiC)
Silicon Carbide (SiC) is a primary alternative to GaN for high-power electronics. Both are wide-

bandgap semiconductors with distinct advantages and disadvantages in terms of reliability and

performance.

Table 2: Comparison of GaN and SiC Power Device Characteristics
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Parameter GaN SiC Source

Breakdown Electric

Field
High Very High [8]

Electron Mobility Very High High [8]

Thermal Conductivity Good Excellent [9][10]

Switching Frequency Very High High [8][11]

On-Resistance Very Low Low [8]

Reliability

Maturing, with known

defect-related failure

modes.

More mature, but with

its own reliability

challenges (e.g., gate

oxide).[10]

[10]

Cost

Generally lower due to

growth on larger Si

substrates.

Higher due to more

complex substrate

manufacturing.

Defect Mitigation Strategies: Epitaxial Lateral
Overgrowth (ELO)
To enhance the reliability of GaN devices, various defect reduction techniques are employed

during the epitaxial growth process. Epitaxial Lateral Overgrowth (ELO) is a prominent method

used to significantly reduce the density of threading dislocations.

Table 3: Efficacy of Epitaxial Lateral Overgrowth (ELO) in Reducing Threading Dislocation

Density
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ELO Technique
Initial Dislocation
Density

Final Dislocation
Density

Source

Standard ELO ~10⁹ - 10¹⁰ cm⁻² 2 x 10⁷ cm⁻² [12]

Two-Step ELO High 1 x 10⁷ cm⁻² [13]

Nanorod ELO (a-

plane GaN)
3 x 10¹⁰ cm⁻² 3.5 x 10⁸ cm⁻² [14]

ELO on Patterned

Sapphire Substrate
2 x 10⁹ cm⁻² 6 x 10⁵ cm⁻²

Experimental Protocols for Defect Characterization
and Reliability Testing
Objective evaluation of GaN device reliability necessitates standardized and meticulous

experimental procedures.

Transmission Electron Microscopy (TEM) for Defect
Analysis
Objective: To visualize and identify crystal defects at the nanoscale.

Methodology:

Sample Preparation:

A thin cross-sectional lamella of the GaN device is prepared using Focused Ion Beam

(FIB) milling. The region of interest (e.g., gate edge) is targeted.[9]

The lamella is thinned to electron transparency (typically < 100 nm) using a low-energy ion

beam to minimize surface damage.[15][16]

Imaging:

The prepared sample is analyzed in a TEM operating at a high accelerating voltage (e.g.,

200-300 kV).[16]
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Different imaging modes, such as bright-field, dark-field, and high-resolution TEM (HR-

TEM), are used to identify and characterize dislocations, stacking faults, and other

structural defects.

Analysis:

The type, density, and distribution of defects are determined from the TEM images. The

Burgers vector of dislocations can be analyzed to distinguish between screw, edge, and

mixed types.

Atomic Force Microscopy (AFM) for Surface Defect
Characterization
Objective: To image the surface topography and identify surface-terminating defects.

Methodology:

Probe Selection: An appropriate AFM probe with a sharp tip is selected based on the desired

resolution and imaging mode.

Laser Alignment: The laser is aligned onto the back of the cantilever, and the photodetector

is positioned to capture the reflected beam.[17]

Imaging Mode Selection:

Contact Mode: The tip is in continuous contact with the surface.

Tapping Mode: The cantilever oscillates near its resonance frequency, and the tip

intermittently "taps" the surface. This mode is gentler and suitable for delicate samples.

Scanning and Data Acquisition: The probe is scanned across the sample surface, and the

cantilever's deflection or change in oscillation amplitude is recorded to generate a

topographical map.[18]

Analysis: Surface features such as atomic steps, pits associated with threading dislocations,

and other morphological irregularities are analyzed.[19][20][21]
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JEDEC-Standard Reliability Testing
Objective: To assess the long-term reliability of GaN devices under accelerated stress

conditions.

Methodology (based on JEDEC JESD47 and related guidelines):[22][23]

High-Temperature Reverse Bias (HTRB):

Devices are subjected to a high reverse voltage at an elevated temperature for a specified

duration (e.g., 1000 hours).[22]

Parameters such as leakage current are monitored to assess the stability of the device

under off-state stress.

High-Temperature Operating Life (HTOL):

Devices are operated under normal biasing conditions at an elevated temperature to

accelerate age-related failure mechanisms.

Temperature Cycling:

Devices are subjected to a specified number of cycles between high and low temperatures

to evaluate the integrity of the packaging and die-attach.[22]

Application-Specific Stress Testing (as per JEP180):[24]

Tests are designed to mimic the stresses experienced in real-world applications, such as

hard-switching events in power converters.

Dynamic parameters like dynamic on-resistance (RDS(on)) are monitored to detect

trapping effects.

Visualizing Defect-Reliability Relationships and
Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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